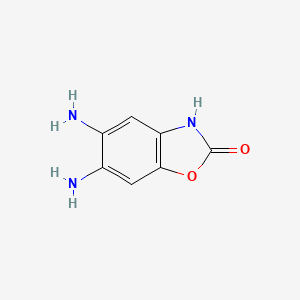
5,6-Diaminobenzoxazolin-2-one
カタログ番号 B8671641
分子量: 165.15 g/mol
InChIキー: QDDJHZNAFKFDQF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04831032
Procedure details


3.3 g. (0.02 mole) 5,6-diaminobenzoxazolin-2-one and 5.5 g. (0.034 mole) 1,1'-carbonyldiimidazole are dissolved in 150 ml. dioxan and heated to the boil for 3 hours. After cooling to ambient temperature, the brownish crystalline substance obtained is filtered off with suction, boiled with dimethylformamide, filtered with suction and washed with methanol. There is obtained a yield of 65% of theory of the desired compound; m.p. >360° C.



Name
Yield
65%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([NH2:12])=[CH:4][C:5]2[O:9][C:8](=[O:10])[NH:7][C:6]=2[CH:11]=1.[C:13](N1C=CN=C1)(N1C=CN=C1)=[O:14]>O1CCOCC1>[O:9]1[C:5]2[CH:4]=[C:3]3[NH:12][C:13](=[O:14])[NH:1][C:2]3=[CH:11][C:6]=2[NH:7][C:8]1=[O:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.02 mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(=CC2=C(NC(O2)=O)C1)N
|
Step Two
|
Name
|
|
|
Quantity
|
0.034 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the brownish crystalline substance obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered off with suction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with methanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(NC2=C1C=C1C(=C2)NC(N1)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 65% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
